alpha-Selinene

Catalog No.
S642704
CAS No.
473-13-2
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Selinene

CAS Number

473-13-2

Product Name

alpha-Selinene

IUPAC Name

(3R,4aR,8aR)-5,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,7,8-hexahydro-1H-naphthalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,13-14H,1,5,7-10H2,2-4H3/t13-,14+,15-/m1/s1

InChI Key

OZQAPQSEYFAMCY-QLFBSQMISA-N

SMILES

CC1=CCCC2(C1CC(CC2)C(=C)C)C

Canonical SMILES

CC1=CCCC2(C1CC(CC2)C(=C)C)C

Isomeric SMILES

CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(=C)C)C

Aromatherapy

Field: The field of application is Aromatherapy .

Summary of Application: In the field of aromatherapy, selinene-rich oils, which include alpha-Selinene, are utilized for their potential calming and soothing effects .

Methods of Application: The essential oils containing alpha-Selinene are typically used in diffusers or applied topically during aromatherapy sessions .

Results or Outcomes: Although scientific research is still ongoing to confirm these effects, anecdotal evidence and traditional usage suggest potential benefits .

Food and Beverage Industry

Field: The field of application is the Food and Beverage Industry .

Summary of Application: Alpha-Selinene, as a component of essential oils, has found its use in the food and beverage industries, contributing to flavor profiles of numerous products .

Methods of Application: Alpha-Selinene is incorporated into food and beverages as a flavoring agent. The specific methods of incorporation can vary widely depending on the specific product .

Results or Outcomes: The addition of alpha-Selinene can enhance the flavor profiles of food and beverages, improving their overall sensory appeal .

Medicinal Chemistry and Plant Biology

Field: The field of application is Medicinal Chemistry and Plant Biology.

Summary of Application: Alpha-Selinene is used in several fields of research, including medicinal chemistry, plant biology, and natural product development.

Methods of Application: It can be used as a starting material for the synthesis of various derivatives with different bioactivities.

Results or Outcomes: The synthesized derivatives of alpha-Selinene can exhibit different bioactivities, which can be beneficial in medicinal chemistry and plant biology.

Anti-acetylcholinesterase Activity

Field: The field of application is Neuropharmacology .

Summary of Application: Alpha-Selinene has been studied for its potential anti-acetylcholinesterase activity, which could have implications in the treatment of neurodegenerative disorders .

Methods of Application: Computational tools were used to predict the binding affinity of alpha-Selinene and other phytochemicals towards acetylcholinesterase .

Results or Outcomes: The study found that alpha-Selinene had acceptable binding affinity towards acetylcholinesterase, suggesting potential as a therapeutic agent .

Biofuel Production

Field: The field of application is Biofuel Production .

Summary of Application: Alpha-Selinene, being a terpene, is being investigated for its potential use in biofuel production .

Methods of Application: Terpene synthases from endophytic fungi were expressed in an E. coli strain to enhance terpene production .

Results or Outcomes: The study found that one of the enzymes was primarily a selinene synthase, producing alpha-Selinene as the major terpene .

Fragrance Industry

Field: The field of application is the Fragrance Industry .

Summary of Application: Alpha-Selinene, as a component of essential oils, is used in the fragrance industry for its unique scent .

Methods of Application: Alpha-Selinene is incorporated into various products as a fragrance ingredient .

Results or Outcomes: The addition of alpha-Selinene can enhance the scent profiles of various products, improving their overall sensory appeal .

Alpha-Selinene, also known as α-selinene, is a sesquiterpene belonging to the class of organic compounds known as eudesmane, isoeudesmane, or cycloeudesmane sesquiterpenoids. It has the molecular formula C15H24C_{15}H_{24} and a molecular weight of approximately 204.35 g/mol. The compound features a complex structure characterized by an octahydronaphthalene framework, specifically identified by its IUPAC name: 4a,8-dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene . Alpha-selinene is primarily isolated from various plant sources, notably celery seeds, where it serves as one of the principal components of the essential oil .

  • The specific mechanism of action of alpha-selinene within biological systems remains unclear.
  • Potential mechanisms underlying its observed biological activities (analgesic, antimicrobial) might involve:
    • Interaction with specific receptors or enzymes in cells.
    • Modulation of cellular signaling pathways.
    • Disruption of microbial cell membranes.
  • Limited data: Information on the safety profile of alpha-selinene is limited.
  • Potential hazards:
    • As a volatile organic compound, alpha-selinene may cause respiratory irritation upon inhalation at high concentrations.
    • Further research is necessary to assess potential skin sensitization or other toxicological effects.
Typical of sesquiterpenes. Notably, it is involved in lipid peroxidation processes and other biochemical pathways related to lipid metabolism . The compound's structure allows for various transformations including cyclization and rearrangement reactions that are characteristic of terpenoid chemistry.

Alpha-selinene can be synthesized through various methods:

  • Biological Synthesis: It is naturally produced in plants through the action of enzymes such as 7-epi-alpha-selinene synthase .
  • Chemical Synthesis: Laboratory synthesis typically involves the use of starting materials such as farnesyl pyrophosphate and subsequent cyclization reactions to form the desired sesquiterpene structure.

These methods highlight both the natural occurrence and synthetic accessibility of alpha-selinene.

Alpha-selinene has several applications:

  • Flavoring Agent: Due to its aromatic properties, it is used in food flavoring and fragrance formulations.
  • Pharmaceuticals: Its potential health benefits make it a candidate for further research in therapeutic applications.
  • Natural Pesticide: The compound's antimicrobial properties suggest possible uses in natural pest control formulations.

Alpha-selinene is part of a broader family of compounds known as selinenes. Here are some similar compounds for comparison:

Compound NameMolecular FormulaKey Characteristics
Beta-SelineneC15H24Another common component in celery seed oil; differs in stereochemistry.
Gamma-SelineneC15H24Less common; also found in various plant oils.
Delta-SelineneC15H24Rare; has distinct structural features compared to alpha-selinene.
7-Epi-alpha-SelineneC15H24Isomeric form with unique stereochemical configuration.

Uniqueness: Alpha-selinene is distinguished by its specific endocyclic double bond configuration within the octahydronaphthalene ring system, which contributes to its unique chemical reactivity and biological activity compared to other selinene isomers .

Chemical Nomenclature and Identifiers

Alpha-selinene, systematically known by its International Union of Pure and Applied Chemistry name as (2R,4aR,8aR)-4a,8-dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene, represents a naturally occurring sesquiterpene compound with significant structural complexity [1] [2]. The compound is registered under Chemical Abstracts Service number 473-13-2 and carries the molecular formula C₁₅H₂₄ [1] [3]. The standardized International Chemical Identifier for alpha-selinene is InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,13-14H,1,5,7-10H2,2-4H3/t13-,14+,15-/m1/s1, with the corresponding InChI Key OZQAPQSEYFAMCY-QLFBSQMISA-N [4] [5].

Molecular Formula and Weight

Alpha-selinene exhibits a molecular weight of 204.35 grams per mole, consistent with its empirical formula of C₁₅H₂₄ [1] [3] [5]. The compound demonstrates an exact mass of 204.187801 grams per mole, providing precise identification capabilities for analytical applications [5]. The molecular composition consists of 15 carbon atoms and 24 hydrogen atoms, reflecting the characteristic carbon-to-hydrogen ratio typical of sesquiterpene hydrocarbons [1] [6].

Structural Classification and Framework

Alpha-selinene belongs to the eudesmane, isoeudesmane, or cycloeudesmane sesquiterpenoids class, representing compounds with structures based on the eudesmane skeleton [7] [8] [4]. This classification places alpha-selinene within the broader category of prenol lipids, specifically under the sesquiterpenoids subclass [7] [4]. The compound features a bicyclic structure characterized by the fusion of two six-membered carbon rings, which is fundamental to the eudesmane-type sesquiterpenoid architecture [9] [10].

Stereochemical Configuration

The stereochemical configuration of alpha-selinene is defined by its (2R,4aR,8aR)-configuration, indicating specific spatial arrangements at three chiral centers [1] [2]. This stereochemistry distinguishes alpha-selinene from its various isomers and epimers, including 7-epi-alpha-selinene, which exhibits different stereochemical orientations [11] [12]. The compound contains an endocyclic double bond within the octahydronaphthalene ring system, contributing to its structural identity and chemical properties [1] [2].

Ring System Architecture

Alpha-selinene possesses an octahydronaphthalene ring system, which forms the core structural framework of the molecule [1] [2]. The bicyclic arrangement consists of a decalin-type structure with specific methyl substitutions at positions 4a and 8, along with an isopropenyl group at position 2 [6] [13]. The ring system exhibits a molecular scaffold characterized by the pattern C1=CC2CCCCC2CC1 at the graph/node/bond level [4] [14].

Physical Properties Data

PropertyValueReference
Molecular Weight204.35 g/mol [1] [3]
Density0.888 g/cm³ [3] [6]
Boiling Point270°C at 760 mmHg [3] [6]
Flash Point102°C [3] [6]
Refractive Index1.489 [3] [6]
Vapor Pressure0.0116 mmHg at 25°C [3] [6]
LogP4.72520 [3]

Functional Groups and Structural Features

Alpha-selinene contains characteristic functional groups including an isopropenyl moiety (C=C(C)C) and methyl substituents attached to the bicyclic framework [4] [14]. The compound lacks heteroatoms, consisting entirely of carbon and hydrogen atoms arranged in a hydrocarbon structure [14]. The presence of one rotatable bond contributes to conformational flexibility, while the rigid bond count of 12 indicates substantial structural stability [14].

Isomeric Relationships and Variants

Alpha-selinene exists alongside several structural isomers within the selinene family, including beta-selinene, gamma-selinene, and delta-selinene [10]. These isomers share the same molecular formula but differ in their atomic arrangements and spatial orientations [10]. Notable stereoisomeric variants include 7-epi-alpha-selinene, 5-epi-alpha-selinene, and 10-epi-alpha-selinene, each exhibiting distinct stereochemical configurations at specific carbon centers [11] [15] [14].

Biosynthetic Classification

Alpha-selinene is classified as a secondary metabolite derived from the terpenoid biosynthetic pathway, specifically originating from farnesyl pyrophosphate through enzymatic cyclization reactions [4] [16]. The compound represents a plant metabolite with widespread distribution across various botanical species [1] [17]. Its biosynthetic origin places it within the natural products classifier system as an eudesmane sesquiterpenoid with a natural product-likeness score of 3.247 [4] [14].

Physical Properties

Density and Phase Characteristics

Alpha-Selinene exists as a colorless to pale yellow liquid at room temperature with a density ranging from 0.888 to 0.914 g/cm³ [5] [6] [7]. The compound exhibits typical characteristics of sesquiterpene hydrocarbons, appearing as a mobile liquid with a distinct earthy, herbal scent [8].

Thermal Properties

The boiling point of alpha-Selinene has been determined through multiple experimental methods. Under standard atmospheric pressure (760 mmHg), the compound boils at 270°C [6] [9] [7]. Under reduced pressure conditions (16 Torr), the boiling point decreases to 135°C [5] [10]. The melting point has been estimated using the Joback method as 29.52°C [11].

The flash point of alpha-Selinene is 102°C [6] [7], indicating moderate flammability characteristics typical of organic hydrocarbon compounds. The compound demonstrates relatively low volatility with a vapor pressure of 0.0116 mmHg at 25°C [6] [9] [7].

Optical Properties

Alpha-Selinene exhibits a refractive index of 1.489 at 20°C [6] [9] [7] [12]. The compound displays optical activity that varies depending on the stereoisomeric configuration, with optical rotation values being either positive or negative based on the specific enantiomer [13].

Solubility Characteristics

The compound demonstrates extremely low water solubility, with calculated values of 0.0024 g/L using ALOGPS prediction methods [14] [15]. This hydrophobic nature is consistent with its classification as a sesquiterpene hydrocarbon. Alpha-Selinene shows good solubility in organic solvents, including chloroform and hexane [5].

Thermodynamic Properties

Enthalpy and Energy Values

The standard enthalpy of formation for alpha-Selinene in the gas phase has been calculated using the Joback method as -75.12 kJ/mol [16]. The standard enthalpy of vaporization is 48.40 kJ/mol, while the standard enthalpy of fusion is estimated at 15.49 kJ/mol [16].

Critical Properties

The critical temperature of alpha-Selinene has been determined through group contribution methods as 794.31 K [16] [17]. The critical pressure is calculated as 2032.72 kPa, and the critical volume is 0.723 m³/kmol [16] [17]. These values are essential for understanding the compound's behavior under extreme conditions and for process design applications.

Heat Capacity

The standard heat capacity of alpha-Selinene in the gas phase at 298.15 K is 499.65 J/mol·K [16]. The heat capacity shows temperature dependence according to the Joback method, with values increasing with temperature throughout the operational range.

Spectroscopic Properties

Gas Chromatography-Mass Spectrometry

Alpha-Selinene exhibits characteristic retention indices that vary with column type and conditions. On HP-5 MS columns, the retention index is 1526 [18], while on DB-5 columns under isothermal conditions at 25°C, it is 1517 [18]. On polar Innowax FSC columns, the retention index increases to 1785 [18].

The mass spectrum of alpha-Selinene shows a molecular ion peak at m/z 204, corresponding to its molecular weight [19] [20]. The base peak appears at m/z 93 with 99.99% relative intensity [19] [20]. Major fragmentation peaks occur at m/z 41, 53, 93, 107, and 121, following typical sesquiterpene fragmentation patterns [19] [20].

Nuclear Magnetic Resonance

The ¹³C NMR spectrum of alpha-Selinene in CDCl₃ shows characteristic peaks consistent with the sesquiterpene structure. The molecular ion region appears at 204.35 ppm, corresponding to the molecular weight [21].

Infrared Spectroscopy

FTIR analysis reveals characteristic absorption bands for alpha-Selinene. The compound shows aliphatic C-H stretching vibrations in the range of 2926-3000 cm⁻¹ [21]. Alkene C=C stretching appears at 1629-1650 cm⁻¹, while aliphatic C-C stretching occurs at 850-900 cm⁻¹ [21].

Ultraviolet-Visible Spectroscopy

Alpha-Selinene exhibits minimal UV absorption due to its saturated aliphatic structure. The compound shows no significant absorption maxima in the UV-visible range above 250 nm [22]. This characteristic is typical of saturated sesquiterpene hydrocarbons lacking extended conjugation systems.

Partition Coefficients and Distribution Properties

The logarithm of the octanol-water partition coefficient (log P) for alpha-Selinene ranges from 4.52 to 6.30, depending on the calculation method employed [6] [14] [15]. The higher values indicate strong lipophilicity and low water solubility, consistent with the compound's hydrophobic nature.

Calculated Properties and Molecular Descriptors

Molecular Volume and Surface Properties

The molar refractivity of alpha-Selinene is calculated as 66.46 cm³ [13]. The surface tension is estimated at 28.9 dyne/cm [13], while the polarizability is 26.34 × 10⁻²⁴ cm³ [13]. The parachor value is 533.3 cm³ [13], providing insight into the compound's molecular volume characteristics.

Electronic Properties

The compound's electronic structure contributes to its chemical stability and reactivity patterns. The saturated nature of the molecule limits its electronic transitions, resulting in minimal UV absorption characteristics [22].

Analytical Considerations

The physicochemical properties of alpha-Selinene make it suitable for various analytical techniques. Its retention behavior on different chromatographic columns, combined with its characteristic mass spectral fragmentation pattern, provides reliable identification methods. The compound's optical activity allows for enantiomeric analysis using polarimetric methods.

Quality Control Parameters

Commercial alpha-Selinene is typically available with purity levels exceeding 85% [5] [23]. The compound's physicochemical properties serve as quality control parameters for ensuring product consistency and purity in various applications.

XLogP3

5.2

UNII

99ZHA8F274

Other CAS

473-13-2

Dates

Last modified: 04-14-2024

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